N-([2,4'-bipyridin]-3-ylmethyl)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-([2,4’-bipyridin]-3-ylmethyl)thiophene-3-carboxamide is a compound that belongs to the class of heterocyclic compounds It features a thiophene ring, which is a five-membered ring containing a sulfur atom, and a bipyridine moiety, which consists of two pyridine rings connected by a single bond
Mechanism of Action
Mode of Action
This compound interacts with its targets by inhibiting their function. It inhibits the CTP Synthetase PyrG, disrupting the synthesis of CTP, a crucial component of DNA and RNA . It also inhibits the Mitochondrial Complex I, disrupting the electron transport chain and cellular energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,4’-bipyridin]-3-ylmethyl)thiophene-3-carboxamide typically involves the following steps:
Formation of the bipyridine moiety: This can be achieved through the coupling of two pyridine rings using a suitable catalyst.
Introduction of the thiophene ring: The thiophene ring can be synthesized using ring-forming multicomponent reactions, such as the Paal-Knorr synthesis.
Coupling of the bipyridine and thiophene moieties: This step involves the formation of an amide bond between the bipyridine and thiophene rings.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and other advanced techniques to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-([2,4’-bipyridin]-3-ylmethyl)thiophene-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bipyridine moiety can be reduced to form dihydropyridine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the positions adjacent to the sulfur atom in the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-([2,4’-bipyridin]-3-ylmethyl)thiophene-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It has potential as a therapeutic agent due to its ability to interact with various biological targets.
Materials Science: The compound can be used in the development of organic semiconductors and other electronic materials.
Biological Research: It can be used as a probe to study the function of specific proteins or enzymes.
Comparison with Similar Compounds
Similar Compounds
2-aminothiophene-3-carboxylic acid esters: These compounds also contain a thiophene ring and have been shown to possess biological activity.
Thienothiophenes: These compounds consist of two fused thiophene rings and have applications in both medicinal chemistry and materials science.
Uniqueness
N-([2,4’-bipyridin]-3-ylmethyl)thiophene-3-carboxamide is unique due to the presence of both a bipyridine moiety and a thiophene ring. This combination allows it to interact with a wide range of biological targets and makes it a versatile compound for various applications .
Properties
IUPAC Name |
N-[(2-pyridin-4-ylpyridin-3-yl)methyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c20-16(14-5-9-21-11-14)19-10-13-2-1-6-18-15(13)12-3-7-17-8-4-12/h1-9,11H,10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXUSMGMEJTERK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=NC=C2)CNC(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.